molecular formula C5H5ClN2 B188170 2-Amino-3-chloropyridine CAS No. 39620-04-7

2-Amino-3-chloropyridine

Cat. No.: B188170
CAS No.: 39620-04-7
M. Wt: 128.56 g/mol
InChI Key: RZJPBQGRCNJYBU-UHFFFAOYSA-N
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Description

2-Amino-3-chloropyridine is an organic compound with the molecular formula C5H5ClN2 It is a derivative of pyridine, characterized by the presence of an amino group at the second position and a chlorine atom at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-3-chloropyridine can be synthesized through several methods. One common approach involves the chlorination of 2-aminopyridine using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the third position of the pyridine ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-chloro-3-nitropyridine. This process uses hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amino group, yielding the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-chloropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is a typical setup.

Major Products:

    Nucleophilic Substitution: Products include various substituted pyridines.

    Oxidation: Nitro derivatives of pyridine.

    Reduction: Amino derivatives of pyridine.

Scientific Research Applications

2-Amino-3-chloropyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It acts as an intermediate in the synthesis of drugs, particularly those targeting neurological and inflammatory conditions.

    Industry: It is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-3-chloropyridine largely depends on its application. In medicinal chemistry, it often interacts with specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby altering biochemical pathways. The exact molecular targets and pathways can vary based on the specific derivative or application .

Comparison with Similar Compounds

  • 2-Amino-5-chloropyridine
  • 3-Amino-2-chloropyridine
  • 2-Amino-4-chloropyrimidine
  • 2-Amino-3-bromopyridine

Comparison: 2-Amino-3-chloropyridine is unique due to the specific positioning of the amino and chlorine groups, which influences its reactivity and interaction with other molecules. Compared to its isomers, such as 3-Amino-2-chloropyridine, it exhibits different chemical behaviors in substitution reactions and coupling processes .

Properties

IUPAC Name

3-chloropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c6-4-2-1-3-8-5(4)7/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJPBQGRCNJYBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351203
Record name 2-Amino-3-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39620-04-7
Record name 2-Amino-3-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-chloropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Amino-3-chloropyridine interact with FAAH and what are the downstream effects of this interaction?

A: this compound acts as a non-competitive inhibitor of FAAH. [] Instead of directly competing with the enzyme's natural substrate, anandamide (AEA), it binds to an allosteric site on the enzyme. [] This binding prevents AEA from adopting the conformation required for hydrolysis within the active site. [] Consequently, FAAH activity is inhibited, leading to increased levels of AEA, an endocannabinoid involved in pain and inflammation modulation. []

Q2: Can you elaborate on the use of computational chemistry in understanding the inhibitory mechanism of this compound on FAAH?

A: Researchers have employed various computational techniques to elucidate the molecular basis of this compound's inhibitory action on FAAH. [] Molecular dynamics simulations provided insights into the compound's binding mode within the enzyme's allosteric site. [] Thermodynamic integration calculations helped quantify the binding affinity and energetic contributions involved in the interaction. [] Furthermore, QM-MM/GBSA calculations offered a detailed understanding of the influence of this compound binding on the conformational dynamics of the active site, explaining its interference with AEA's ability to achieve its pro-active conformation. []

Q3: Besides its role in FAAH inhibition, has this compound been explored as a substrate for any enzymatic reactions?

A: Yes, research indicates that this compound can be generated through an enzymatic halogenation reaction. [, ] Chloroperoxidase (CPO) from the mold Caldariomyces fumago, in the presence of potassium chloride and hydrogen peroxide, catalyzes the regioselective chlorination of 2-Aminopyridine to produce this compound. [, ] This enzymatic approach offers a potentially milder and more environmentally friendly alternative to conventional chemical synthesis methods. []

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